Cas no 2228221-87-0 (2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine)
2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine
- 2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]propan-2-amine
- EN300-1862996
- 2228221-87-0
-
- Inchi: 1S/C15H19N3/c1-14(2,16)15(8-9-15)12-10-17-18(11-12)13-6-4-3-5-7-13/h3-7,10-11H,8-9,16H2,1-2H3
- InChI Key: IMSHILJQDVMPLU-UHFFFAOYSA-N
- SMILES: NC(C)(C)C1(C2C=NN(C3C=CC=CC=3)C=2)CC1
Computed Properties
- Exact Mass: 241.157897619g/mol
- Monoisotopic Mass: 241.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 43.8Ų
2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1862996-0.05g |
2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]propan-2-amine |
2228221-87-0 | 0.05g |
$1308.0 | 2023-09-18 | ||
| Enamine | EN300-1862996-0.1g |
2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]propan-2-amine |
2228221-87-0 | 0.1g |
$1371.0 | 2023-09-18 | ||
| Enamine | EN300-1862996-0.25g |
2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]propan-2-amine |
2228221-87-0 | 0.25g |
$1432.0 | 2023-09-18 | ||
| Enamine | EN300-1862996-0.5g |
2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]propan-2-amine |
2228221-87-0 | 0.5g |
$1495.0 | 2023-09-18 | ||
| Enamine | EN300-1862996-1.0g |
2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]propan-2-amine |
2228221-87-0 | 1g |
$1557.0 | 2023-06-01 | ||
| Enamine | EN300-1862996-2.5g |
2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]propan-2-amine |
2228221-87-0 | 2.5g |
$3051.0 | 2023-09-18 | ||
| Enamine | EN300-1862996-5.0g |
2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]propan-2-amine |
2228221-87-0 | 5g |
$4517.0 | 2023-06-01 | ||
| Enamine | EN300-1862996-10.0g |
2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]propan-2-amine |
2228221-87-0 | 10g |
$6697.0 | 2023-06-01 | ||
| Enamine | EN300-1862996-1g |
2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]propan-2-amine |
2228221-87-0 | 1g |
$1557.0 | 2023-09-18 | ||
| Enamine | EN300-1862996-5g |
2-[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]propan-2-amine |
2228221-87-0 | 5g |
$4517.0 | 2023-09-18 |
2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine
Research Briefing on 2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine (CAS: 2228221-87-0)
In recent years, the compound 2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine (CAS: 2228221-87-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and pyrazole moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. The following briefing synthesizes the latest findings on this compound, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.
The structural uniqueness of 2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine lies in its hybrid architecture, combining a phenylpyrazole scaffold with a cyclopropylamine group. Recent studies have elucidated its role as a potent and selective ligand for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. These receptors are critically involved in mood regulation, cognition, and neuropsychiatric disorders, making this compound a candidate for further investigation in treating conditions such as depression, anxiety, and schizophrenia.
Pharmacokinetic studies of 2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine have demonstrated favorable bioavailability and blood-brain barrier penetration, which are essential for CNS-targeted therapeutics. In vitro and in vivo experiments have shown that the compound exhibits high receptor binding affinity and functional selectivity, with minimal off-target effects. These properties underscore its potential as a lead compound for the development of novel psychotropic medications.
Recent preclinical trials have further explored the therapeutic efficacy of this molecule. For instance, animal models of depression treated with 2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine exhibited significant improvements in behavioral metrics, such as reduced immobility time in the forced swim test, a standard measure of antidepressant activity. Additionally, the compound demonstrated anxiolytic effects in elevated plus maze tests, suggesting its broad applicability in mood disorder therapeutics.
Despite these promising findings, challenges remain in the clinical translation of 2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine. Issues such as metabolic stability, potential drug-drug interactions, and long-term safety profiles require further investigation. Ongoing research aims to optimize the compound's pharmacokinetic and pharmacodynamic properties through structural modifications and formulation strategies.
In conclusion, 2-1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylpropan-2-amine represents a compelling avenue for future drug development in the CNS space. Its unique pharmacological profile and demonstrated efficacy in preclinical models position it as a molecule of high interest for both academic and industrial researchers. Continued exploration of its mechanisms and therapeutic potential will be critical in advancing this compound toward clinical applications.
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